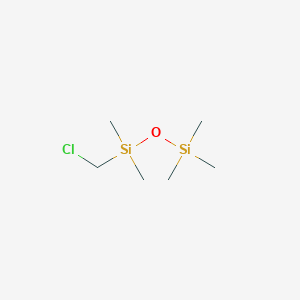

Chloromethylpentamethyldisiloxane

Overview

Description

Chloromethylpentamethyldisiloxane (CMPMS) is an organosilicon compound that has been used in a variety of scientific and industrial applications. CMPMS is a colorless, odorless liquid with a boiling point of 107°C and a melting point of -75°C. It is soluble in many organic solvents, including ethanol, methanol, and acetone. CMPMS is a versatile chemical that has been used for a variety of purposes, including synthesis, analytical methods, and lab experiments.

Scientific Research Applications

Bioaccumulation of Siloxane Compounds : A study on Decamethylpentacyclosiloxane (D5), a siloxane compound, discusses its widespread use in personal care products and its bioaccumulation in various organisms. This research could be relevant in understanding the environmental impact and bioaccumulation potential of similar compounds like Chloromethylpentamethyldisiloxane (Gobas et al., 2015).

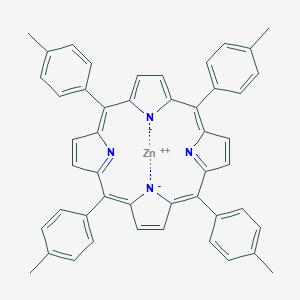

Phototreatment Using Derivatives of Chloro Compounds : Research on the use of chlorin, phthalocyanines, and porphyrins derivatives in photodynamic therapy highlights the potential of chloro compounds in medical applications, which could be relevant to similar compounds like this compound (de Annunzio et al., 2019).

Health Risk Assessment of Siloxanes : A global human health risk assessment for Octamethylcyclotetrasiloxane (D4), another siloxane compound, provides insight into the health risks and safety assessments for similar chemical substances, which could be relevant for this compound (Gentry et al., 2017).

Sol-Gel Chemistry of Organotrialkoxysilanes : A study on the sol-gel chemistry of organotrialkoxysilanes with various organic groups explores the formation of silsesquioxanes, which could provide insights into the chemical behavior and applications of related siloxane compounds like this compound (Loy et al., 2000).

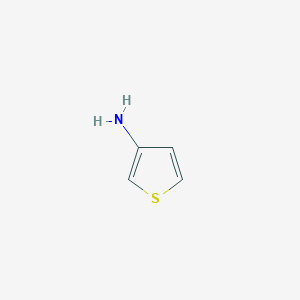

Synthesis of Si-O Chain Containing Amine Compounds : Research on the synthesis of chlorine-containing siloxane for use as a curing agent in epoxy resin could provide insights into similar uses of this compound (Li Qing-xi, 1999).

Degradation of Chlorinated Solvents : A study on the photocatalytic degradation of various chlorinated solvents, including chloromethanes and chloroethanes, in water might offer relevant information on the environmental degradation processes of similar compounds like this compound (Ollis, 1985).

Safety and Hazards

Mechanism of Action

Target of Action

Chloromethylpentamethyldisiloxane (CMPD) is primarily used as a chemical intermediate . It is involved in various chemical reactions due to its chloromethyl and siloxane groups.

Biochemical Pathways

The specific biochemical pathways affected by CMPD are currently unknown. Given its structure and reactivity, it may participate in various chemical reactions, potentially affecting multiple pathways. More research is needed to identify these pathways .

Pharmacokinetics

It is known to have high gastrointestinal absorption and is considered to be blood-brain barrier permeant . Its lipophilicity, indicated by Log Po/w values, suggests it could distribute into lipid-rich tissues . More research is needed to fully understand the pharmacokinetics of CMPD.

Result of Action

As a chemical intermediate, its primary role is likely in the synthesis of other compounds rather than exerting direct biological effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of CMPD. For instance, the compound should be stored in a cool place to maintain its stability .

properties

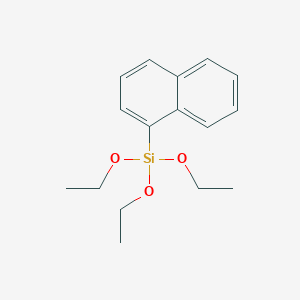

IUPAC Name |

chloromethyl-dimethyl-trimethylsilyloxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H17ClOSi2/c1-9(2,3)8-10(4,5)6-7/h6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBSWSTDGLWZVEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](C)(C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17ClOSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70938083 | |

| Record name | 1-(Chloromethyl)-1,1,3,3,3-pentamethyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17201-83-1 | |

| Record name | 17201-83-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96799 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Chloromethyl)-1,1,3,3,3-pentamethyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloromethylpentamethyldisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

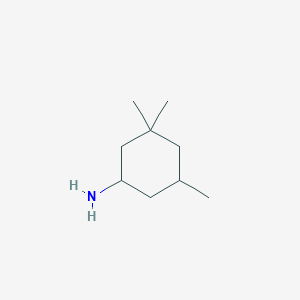

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(8S,9S,13S,14S)-14-Hydroxy-3-methoxy-13-methyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-one](/img/structure/B96192.png)